molecular formula C17H9Cl2NO4S B300474 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300474
M. Wt: 394.2 g/mol
InChI Key: ORIZUZYBXDYPNT-WCSRMQSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as PPARγ agonist, is a synthetic drug that has been shown to have a wide range of therapeutic applications. It is a thiazolidinedione derivative that selectively activates peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism.

Mechanism of Action

PPARγ agonist works by binding to PPARγ, which is a transcription factor that regulates gene expression. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter region of target genes. This leads to the activation or repression of gene expression, depending on the target gene.
Biochemical and Physiological Effects:
PPARγ agonist has been shown to have various biochemical and physiological effects. It improves insulin sensitivity by increasing glucose uptake and utilization in adipose tissue and skeletal muscle. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PPARγ agonist has been found to have anti-proliferative and pro-apoptotic effects on cancer cells.

Advantages and Limitations for Lab Experiments

PPARγ agonist has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying PPARγ signaling pathways. Additionally, PPARγ agonist is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using PPARγ agonist in lab experiments. It has been shown to have off-target effects on other PPAR isoforms, which may complicate the interpretation of results. Additionally, PPARγ agonist has a relatively short half-life and may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the study of PPARγ agonist. One potential area of research is the development of more selective PPARγ agonists that do not have off-target effects on other PPAR isoforms. Additionally, PPARγ agonist may have potential as a therapeutic agent for other diseases such as inflammatory bowel disease, liver fibrosis, and pulmonary fibrosis. Finally, further research is needed to fully understand the long-term effects of PPARγ agonist on human health.

Synthesis Methods

PPARγ agonist is synthesized by the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde and 3-chlorobenzaldehyde with thiazolidinedione in the presence of a base. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

PPARγ agonist has been extensively studied for its therapeutic potential in various diseases such as diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of cardiovascular diseases. Additionally, PPARγ agonist has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C17H9Cl2NO4S

Molecular Weight

394.2 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H9Cl2NO4S/c18-10-2-1-3-11(6-10)20-16(21)15(25-17(20)22)5-9-4-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2/b15-5-

InChI Key

ORIZUZYBXDYPNT-WCSRMQSCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl

SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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